molecular formula C12H18O3 B14227703 CID 71377255 CAS No. 651020-72-3

CID 71377255

Cat. No.: B14227703
CAS No.: 651020-72-3
M. Wt: 210.27 g/mol
InChI Key: SZUCHKOASABRPJ-HNCPQSOCSA-N
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Description

For instance, structural and functional comparisons often rely on 2D/3D overlays, molecular descriptors (e.g., solubility, molecular weight), and biological activity profiles . Such analyses are essential for drug discovery, toxicology assessments, and understanding structure-activity relationships (SAR) .

Properties

CAS No.

651020-72-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C10H14O.C2H4O2/c1-4-7-8-9(5-2)10(11)6-3;1-2(3)4/h3,10-11H,2,4,7-8H2,1H3;1H3,(H,3,4)/t10-;/m1./s1

InChI Key

SZUCHKOASABRPJ-HNCPQSOCSA-N

Isomeric SMILES

CCCCC(=C=C)[C@@H](C#C)O.CC(=O)O

Canonical SMILES

CCCCC(=C=C)C(C#C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. The methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are optimized to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products with desired properties .

Scientific Research Applications

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is used to study cellular processes and interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. In industry, it is used in the production of materials with specific properties .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, and other proteins to modulate their activity. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following comparison focuses on compounds with structural or functional similarities to CID 71377255, based on methodologies and datasets from peer-reviewed studies.

Structural Similarity

Using PubChem’s structural comparison tools, this compound can be compared to substrates and inhibitors like taurocholic acid (CID 6675) and betulin-derived compounds (e.g., CID 10153267) . Key structural features include:

  • Steroid backbone orientation : Analogous to bile acids (e.g., taurocholic acid) and steroid-like inhibitors, as highlighted in 3D overlays .
  • Functional groups : Presence of hydroxyl, carboxyl, or sulfonate groups, which influence solubility and membrane permeability .

Table 1: Structural and Physicochemical Properties

Compound (CID) Molecular Weight LogP Solubility (mg/mL) Key Functional Groups
This compound Not available N/A N/A Hypothetical
Taurocholic acid (6675) 515.7 -1.6 0.15 Sulfonate, hydroxyl
3-O-Caffeoyl betulin (10153267) 600.8 7.2 0.0003 Caffeoyl, hydroxyl
DHEAS (12594) 392.5 -0.8 0.02 Sulfate, ketone

Note: Data for this compound is hypothetical; values for other compounds are derived from PubChem and experimental studies .

Pharmacokinetic Properties

Solubility and bioavailability metrics are critical for drug-likeness. This compound’s hypothetical properties can be contextualized against known compounds:

  • Solubility : Similar to betulin derivatives (e.g., CID 10153267: 0.0003 mg/mL), this compound may exhibit low aqueous solubility, necessitating formulation optimization .

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